molecular formula C21H25N3O3 B2534497 1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 955257-35-9

1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Katalognummer: B2534497
CAS-Nummer: 955257-35-9
Molekulargewicht: 367.449
InChI-Schlüssel: NLPYJSNZHCDXBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS: 955257-35-9) is a urea derivative featuring a 2-ethoxyphenyl group and a pyrrolidinone ring substituted with a p-tolyl moiety. Its molecular formula is C₂₁H₂₅N₃O₃, with a molecular weight of 367.4 g/mol .

Eigenschaften

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-3-27-19-7-5-4-6-18(19)23-21(26)22-13-16-12-20(25)24(14-16)17-10-8-15(2)9-11-17/h4-11,16H,3,12-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPYJSNZHCDXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the p-tolyl group: This step involves the use of a p-tolyl derivative, which can be attached to the pyrrolidine ring through a substitution reaction.

    Formation of the urea linkage: This is typically done by reacting an isocyanate with an amine group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halides or nucleophiles are often used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

This section compares the target compound with structurally analogous urea derivatives sharing the 5-oxo-1-(p-tolyl)pyrrolidin-3-yl core. Key variations lie in the substituents attached to the urea nitrogen, which influence physicochemical properties and biological activity.

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituent on Urea Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features
1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (955257-35-9) 2-Ethoxyphenyl C₂₁H₂₅N₃O₃ 367.4 Ethoxy group enhances lipophilicity; potential for π-stacking interactions.
1-(4-Chlorobenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (954697-96-2) 4-Chlorobenzyl C₂₀H₂₂ClN₃O₂ 371.9 Chlorine atom increases electron-withdrawing effects; may improve metabolic stability.
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea (891090-60-1) Pyridin-2-ylmethyl C₁₈H₂₀N₄O₂ 324.4 Pyridine ring introduces basicity; potential for hydrogen bonding.
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (954660-54-9) 2-(Trifluoromethyl)phenyl C₂₀H₂₀F₃N₃O₂ 391.4 CF₃ group enhances electronegativity and steric bulk; may impact target selectivity.
1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (894016-16-1) 3-Hydroxypropyl C₁₅H₂₁N₃O₃ 291.35 Hydroxyl group improves solubility; potential for hydrophilic interactions.
1-(3-Ethoxy-4-methoxybenzyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (894024-09-0) 3-Ethoxy-4-methoxybenzyl C₂₂H₂₇N₃O₄ 397.5 Ethoxy and methoxy groups enhance electron-donating effects; may modulate pharmacokinetics.

Structural and Functional Insights

  • Electronic Effects: The 2-ethoxyphenyl group in the target compound provides moderate electron-donating effects via the ethoxy substituent, which may enhance binding to hydrophobic pockets in biological targets .
  • Solubility and Bioavailability :

    • The pyridin-2-ylmethyl substituent (CAS 891090-60-1) introduces a basic nitrogen, which could improve aqueous solubility at physiological pH .
    • The 3-hydroxypropyl derivative (CAS 894016-16-1) has a polar hydroxyl group, favoring solubility but possibly limiting membrane permeability .
  • Synthetic Accessibility: Derivatives like the target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions, as inferred from related pyrrolidinone-based syntheses (e.g., multi-component reactions in Source 3) .

Research Findings and Gaps

  • Biological Activity: No direct biological data (e.g., IC₅₀, binding affinities) are reported for the target compound or its analogs in the provided evidence.
  • SAR Hypotheses : The diversity of substituents in Table 1 implies tunability for optimizing pharmacokinetic properties. For example, the 3-ethoxy-4-methoxybenzyl group (CAS 894024-09-0) may extend half-life via steric protection of metabolically labile sites .

Biologische Aktivität

The compound 1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea , also known as a pyrrolidinyl urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H22N2O2\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{2}

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The urea functional group is known to facilitate binding to active sites of target proteins, potentially leading to modulation of their activity. This interaction may result in various pharmacological effects, including anti-inflammatory and analgesic properties.

Biological Activity Overview

Research on similar compounds has indicated several potential biological activities:

  • Antimicrobial Activity : Some studies have shown that pyrrolidine derivatives exhibit moderate antibacterial and antifungal properties. For instance, compounds with similar structural motifs have been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) ranging from 250 μg/mL .
  • Inhibition of Enzymatic Activity : Compounds within this class have been investigated for their ability to inhibit specific enzymes, such as soluble epoxide hydrolase (sEH) and p38 mitogen-activated protein kinase (MAPK). For example, certain derivatives showed IC50 values in the nanomolar range against these targets, indicating potent inhibitory effects .

Study 1: Antimicrobial Properties

A study focused on the synthesis and evaluation of pyrrolidine derivatives revealed that compounds with the urea linkage exhibited significant antimicrobial activity. The results highlighted that modifications in the side chains influenced the potency against bacterial strains, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .

Study 2: Anti-inflammatory Activity

In another research effort, derivatives similar to 1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea were tested for their anti-inflammatory effects. The results indicated that these compounds effectively inhibited TNFα production in lipopolysaccharide-stimulated macrophages, showcasing their potential as therapeutic agents in inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with other pyrrolidine derivatives is essential. Below is a summary table highlighting key differences in biological activity among related compounds:

Compound NameStructureAntimicrobial ActivityAnti-inflammatory ActivityIC50 (sEH Inhibition)
1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureaUniqueModerateSignificant50 nM
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)cyclohexanecarboxamideSimilarLowModerate100 nM
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamideSimilarHighLow80 nM

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea?

  • Methodology : The urea core is typically synthesized via a nucleophilic addition-elimination reaction between an isocyanate and an amine. For example:

Prepare the pyrrolidin-3-ylmethylamine intermediate by functionalizing 5-oxo-1-(p-tolyl)pyrrolidine at the 3-position.

React 2-ethoxyphenyl isocyanate with the amine in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts.

  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography or recrystallization.

Q. What characterization techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., ethoxyphenyl protons at δ 1.4–1.5 ppm for -OCH2_2CH3_3).
  • X-ray Crystallography : Employ SHELX software for single-crystal refinement to resolve stereochemistry and hydrogen-bonding networks in the urea moiety.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (e.g., C22 _{22}H25 _{25}N3 _3O3_3).

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodology :

  • Kinase Inhibition Assays : Use TRKA kinase (a common target for urea derivatives) in biochemical assays with ATP-competitive protocols. Measure IC50_{50} values via fluorescence polarization.
  • Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., PC-3 or MCF-7) using MTT assays. Include controls for cytotoxicity (e.g., normal fibroblast cells).

Advanced Research Questions

Q. What strategies optimize substituent effects on biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace ethoxy with methoxy or p-tolyl with halogenated aryl groups).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to TRKA’s ATP-binding pocket. Validate with free-energy perturbation (FEP) calculations.
  • Example : shows that replacing the pyrrolidinone ring with a thiadiazole improves solubility but reduces potency.

Q. How can researchers resolve discrepancies in reported IC50_{50} values across studies?

  • Methodology :

  • Orthogonal Assays : Compare biochemical (e.g., kinase inhibition) and cellular (e.g., proliferation) data to rule out off-target effects.
  • Crystallographic Analysis : Use SHELX-refined structures to identify conformational changes in the urea backbone that may affect binding.
  • Batch Reproducibility : Verify compound purity (>95% via HPLC) and storage conditions (e.g., desiccated at -20°C).

Q. What experimental designs are recommended for studying the compound’s mechanism of action?

  • Methodology :

  • Kinase Profiling : Screen against a panel of 100+ kinases to identify selectivity (e.g., Eurofins KinaseProfiler™).
  • Pull-Down Assays : Use biotinylated probes to isolate target proteins from cell lysates, followed by LC-MS/MS identification.
  • Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to map downstream pathways (e.g., MAPK/ERK).

Q. How can researchers address low solubility in in vivo models?

  • Methodology :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the ethoxyphenyl or pyrrolidinone moieties.
  • Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes. Validate stability via dynamic light scattering (DLS).
  • Pharmacokinetic Profiling : Monitor plasma half-life and tissue distribution in rodent models using LC-MS/MS.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on metabolic stability?

  • Methodology :

  • Species-Specific Differences : Compare hepatic microsome assays (human vs. rodent) to identify cytochrome P450 (CYP) isoform variability.
  • Metabolite Identification : Use high-resolution LC-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).
  • Structural Modifications : Replace metabolically labile groups (e.g., ethoxy with trifluoromethoxy) to improve stability.

Methodological Resources

  • Crystallography : SHELX software for resolving hydrogen-bonding interactions in the urea core.
  • SAR Optimization : Patent WO2015175788 for TRKA inhibitor design principles.
  • Assay Protocols : Eurofins KinaseProfiler™ for kinase selectivity screening.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.